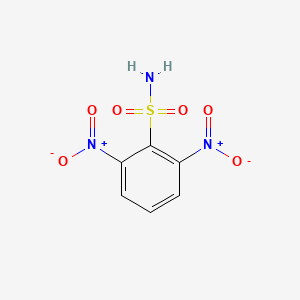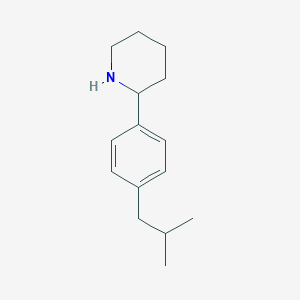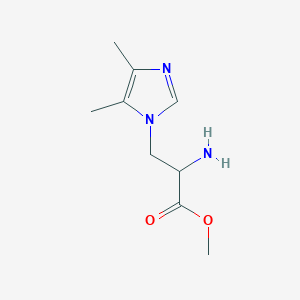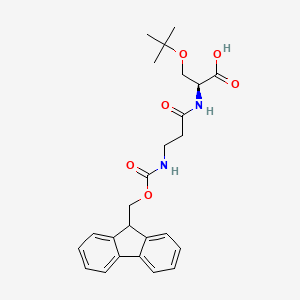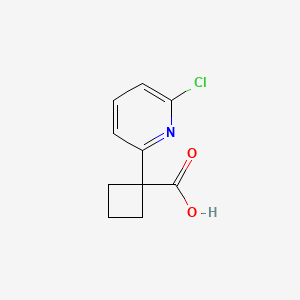
1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring attached to a pyridine ring substituted with a chlorine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid
- 1-(2-Chloropyridin-5-yl)cyclobutanecarboxylic acid
- 1-(6-Chloro-2-pyridinyl)-cyclobutanecarboxylic acid
Uniqueness: 1-(6-Chloropyridin-2-yl)cyclobutanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclobutane and a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-4-1-3-7(12-8)10(9(13)14)5-2-6-10/h1,3-4H,2,5-6H2,(H,13,14) |
Clave InChI |
JTUQCPPIQIXLFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=NC(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


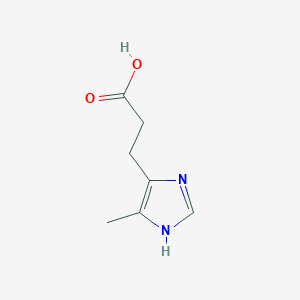



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
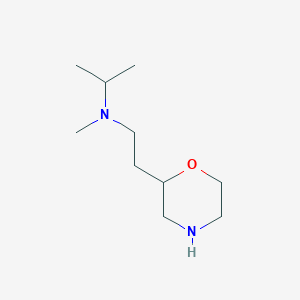
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)


